molecular formula C13H11F3N2O2 B5151271 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B5151271
M. Wt: 284.23 g/mol
InChI Key: GWRGWOPIIUGDPE-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. The compound features a trifluoromethyl group, which is known to enhance the stability and bioactivity of molecules in pharmaceuticals and agrochemicals . This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylphenyl isocyanate with 4-(trifluoromethyl)benzoyl chloride in the presence of a base can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is unique due to its specific oxazole ring structure combined with the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-7-11(8(2)20-18-7)12(19)17-10-5-3-9(4-6-10)13(14,15)16/h3-6H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRGWOPIIUGDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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